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molecular formula C9H16O2 B8772289 2-(2-Methoxyethyl)cyclohexanone CAS No. 129786-15-8

2-(2-Methoxyethyl)cyclohexanone

Cat. No. B8772289
M. Wt: 156.22 g/mol
InChI Key: NLPWJOAUCBASCH-UHFFFAOYSA-N
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Patent
US06011028

Procedure details

Example 241 A) To a mechanically stirred mixture of KOt-Bu (87 g, 0.9 mol) in benzene (700 mL) cooled to 0° C. under an N2 atmosphere was added cyclohexanone (67 g, 0.75 mol) dropwise over 15 minutes. Ten minutes after the addition was complete, bromoethyl methylether (90 g, 0.78 mol) was added dropwise over 20 minutes. The reaction mixture was warmed to room temperature, refluxed for 7 hours, stirred at room temperature for 18 hours, and diluted with 0.5N potassium hydrogen sulfate (300 mL). The mixture was further diluted with Et2O (600 mL), 0.5N potassium hydrogen sulfate (200 mL), and water (200 mL) before the organic phase was separated. The organic layer was washed with water (200 mL) and brine (200 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was distilled to afford 41 g (25% yield) of 2-(2-methoxyethyl)cyclohexanone.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.Br[CH2:15][CH2:16][O:17][CH3:18]>C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+].CCOCC.O>[CH3:18][O:17][CH2:16][CH2:15][CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]1=[O:13] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
67 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
BrCCOC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ten minutes after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
The organic layer was washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCCC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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